Computed logP (XLogP3) of the Allyl Derivative vs. the N‑Methyl Analog Indicates Higher Lipophilicity
The 1‑allyl compound exhibits a computed XLogP3 of 1.3 [1], whereas the corresponding N‑methyl analog has a computed XLogP3 of 0.8 [2]. The increase of 0.5 log units reflects the additional two‑carbon allyl chain and predicts moderately enhanced membrane permeability and blood‑brain‑barrier penetration potential.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 1‑Methyl‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid (XLogP3 = 0.8) |
| Quantified Difference | Δ logP = +0.5 |
| Conditions | PubChem XLogP3 algorithm, release 2025.04.14 |
Why This Matters
For pharmacokinetic optimization programs, a logP shift of 0.5 units can significantly alter distribution profiles, making the allyl derivative a better candidate when moderate lipophilicity is desired.
- [1] PubChem Compound Summary for CID 2763481, 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid – Computed Properties (XLogP3 = 1.3). View Source
- [2] PubChem Compound Summary for CID 1201510, 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid – Computed Properties (XLogP3 = 0.8). View Source
